2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide
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Overview
Description
The compound “2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide core, which is a common structure in many pharmaceutical drugs . The molecule also contains a methoxy group (-OCH3), a chloro group (-Cl), a fluoro group (-F), and a cyclopentyl group.
Scientific Research Applications
Synthesis and Antipathogenic Activity
Benzamide derivatives have been synthesized and characterized for their antipathogenic activity, particularly against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. These studies suggest the potential of benzamide compounds in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Imaging Applications
Some benzamide derivatives have been explored for their use in imaging techniques, such as positron emission tomography (PET), to quantify receptor densities in the brain. This application is crucial for understanding the progression of neurological diseases like Alzheimer's disease and could offer insights into the diagnosis and monitoring of such conditions (Kepe et al., 2006).
Tumor Imaging
Fluorine-18 labeled benzamide analogs have been developed and evaluated as ligands for PET imaging of the sigma-2 receptor status in solid tumors. These studies highlight the potential of benzamide derivatives in cancer diagnosis and the assessment of tumor progression, demonstrating high tumor uptake and favorable tumor/normal tissue ratios (Tu et al., 2007).
Electrochromic and Electrofluorescent Applications
Research has also focused on benzamide derivatives for their electrochromic and electrofluorescent properties. These compounds show promise in the development of materials with reversible color changes and fluorescence modulation, indicating their potential application in electronic displays and sensors (Sun et al., 2016).
Fluorinated Heterocycles Synthesis
Benzamide derivatives have been utilized in the synthesis of fluorinated heterocycles, which are of significant interest in pharmaceutical and agrochemical industries due to their unique biological activities. These applications demonstrate the versatility of benzamide derivatives in facilitating complex chemical reactions and producing valuable fluorinated compounds (Wu et al., 2017).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it’s likely that the compound could influence multiple pathways, either directly or indirectly .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its targets .
properties
IUPAC Name |
2-chloro-4-fluoro-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNO2/c1-25-16-7-4-14(5-8-16)20(10-2-3-11-20)13-23-19(24)17-9-6-15(22)12-18(17)21/h4-9,12H,2-3,10-11,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYNUOMVTKJYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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